2-(3,4,5-trimethylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-10(6-11(12)13)5-8(2)9(7)3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUPHLEXRDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294040 | |
| Record name | (3,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-67-6 | |
| Record name | 3,4,5-Trimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 93686 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3,4,5 Trimethylphenyl Acetic Acid
Retrosynthetic Analysis of the 2-(3,4,5-Trimethylphenyl)acetic Acid Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This approach provides a roadmap for designing a viable synthetic route.
Key Disconnections and Strategic Bonds
The primary retrosynthetic disconnection for this compound involves the C-C bond between the aromatic ring and the acetic acid moiety. This leads to two key synthons: a (3,4,5-trimethylphenyl)methyl electrophile and a carboxylate nucleophile (or its synthetic equivalent).
A common synthetic strategy stemming from this disconnection is the hydrolysis of a corresponding nitrile. This identifies 3,4,5-trimethylbenzyl cyanide as a key intermediate. This intermediate, in turn, can be retrosynthetically disconnected at the C-CN bond, pointing to 3,4,5-trimethylbenzyl halide as a precursor, which can be accessed from 1,2,3-trimethylbenzene (B126466) (hemimellitene).
Another significant disconnection strategy targets the bond between the benzylic carbon and the carboxylic acid group. This suggests a Grignard-type reaction where a 3,4,5-trimethylbenzyl magnesium halide is reacted with carbon dioxide.
Assessment of Aromatic Substitution Patterns
The 3,4,5-trimethyl substitution pattern on the phenyl ring significantly influences the synthetic strategy. The three methyl groups are ortho- and para-directing activators for electrophilic aromatic substitution. However, the symmetrical nature of 1,3,5-trimethylbenzene (mesitylene) would lead to substitution at the 2, 4, or 6 positions. To achieve the 3,4,5-trimethyl substitution pattern on the final product, starting with 1,2,3-trimethylbenzene (hemimellitene) is a more direct approach for certain synthetic routes.
In the context of Friedel-Crafts reactions, the activating nature of the methyl groups facilitates acylation or alkylation. For instance, the synthesis of a key intermediate like 3,4,5-trimethylacetophenone, a precursor for the Willgerodt-Kindler reaction, can be envisioned through the Friedel-Crafts acylation of 1,2,3-trimethylbenzene. The directing effects of the methyl groups would guide the incoming acyl group to the desired position.
Established Synthetic Routes for this compound
Several synthetic methodologies can be employed to construct this compound, each with its own set of advantages and challenges.
Friedel-Crafts Alkylation and Acylation Approaches
While a direct Friedel-Crafts alkylation of a trimethylbenzene with a haloacetic acid derivative is conceivable, a more controlled and widely documented approach involves the Willgerodt-Kindler reaction, which utilizes a ketone precursor often synthesized via a Friedel-Crafts acylation.
A well-established route to this compound begins with the Friedel-Crafts acylation of 1,2,3-trimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3,4,5-trimethylacetophenone. This ketone then undergoes the Willgerodt-Kindler reaction.
The Willgerodt-Kindler reaction involves heating the aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate (3,4,5-trimethylphenylacetothiomorpholide). wikipedia.org This intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Table 1: Synthesis of this compound via the Willgerodt-Kindler Reaction
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 3,4,5-Trimethylacetophenone | Morpholine, Sulfur | 3,4,5-Trimethylphenylacetothiomorpholide | 79% |
Grignard and Organolithium Reagent Mediated Syntheses
Organometallic reagents provide a powerful method for the formation of carbon-carbon bonds. A plausible synthetic route for this compound involves the use of a Grignard or organolithium reagent.
This approach would commence with the halogenation of 1,2,3-trimethylbenzene, for instance, through free-radical bromination of one of the methyl groups to form 3,4,5-trimethylbenzyl bromide. This benzylic halide can then be converted into the corresponding Grignard reagent, 3,4,5-trimethylbenzylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent. chemistrysteps.com The subsequent reaction of this Grignard reagent with carbon dioxide (as a gas or solid) followed by an acidic workup would yield the desired carboxylic acid. chemistrysteps.com
Similarly, an organolithium reagent can be prepared by reacting 3,4,5-trimethylbenzyl halide with lithium metal. This organolithium species would then readily react with carbon dioxide to form the lithium carboxylate, which upon acidification, gives this compound. chemistrysteps.com
Table 2: Proposed Grignard Reagent Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 1,2,3-Trimethylbenzene | N-Bromosuccinimide (NBS), Radical initiator | 3,4,5-Trimethylbenzyl bromide |
| 2 | 3,4,5-Trimethylbenzyl bromide | Magnesium (Mg), Diethyl ether | 3,4,5-Trimethylbenzylmagnesium bromide |
Radical Reactions and Photochemical Synthesis Strategies
Radical-based syntheses offer alternative pathways for the formation of the target molecule. One potential route involves the radical bromination of 1,2,3-trimethylbenzene at a benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator. youtube.com The resulting 3,4,5-trimethylbenzyl bromide can then be converted to the corresponding nitrile, 3,4,5-trimethylbenzyl cyanide, by reaction with a cyanide salt (e.g., sodium cyanide). orgsyn.org Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, would furnish this compound.
Photochemical methods for the carboxylation of benzylic C-H bonds have also been explored. While a specific application to 1,2,3-trimethylbenzene to directly yield this compound is not extensively documented, photochemical approaches involving the generation of a benzylic radical from a suitable precursor, followed by trapping with carbon dioxide, represent a potential, greener synthetic strategy. acs.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve an organohalide or triflate and an organometallic reagent, which couple in the presence of a palladium catalyst. While direct palladium-catalyzed synthesis of this compound via aryl-alkyl bond formation is not extensively detailed in readily available literature, the principles can be illustrated by the synthesis of structurally related compounds.
A prominent example is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. This methodology was successfully employed in the synthesis of 3,4,5-triphenyltoluene, a precursor to the analogous 2-[(3,4,5-triphenyl)phenyl]acetic acid. In this synthesis, 3,4,5-tribromotoluene was reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the triphenylated aromatic core.
The general catalytic cycle for such a reaction is believed to proceed through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent (R-B(OR)₂) transfers its organic group to the palladium(II) complex, typically requiring activation by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar-R) and regenerating the active palladium(0) catalyst.
This powerful methodology allows for the construction of complex molecular frameworks under relatively mild conditions.
| Reaction Type | Reactants | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate, Organoboron Reagent | Pd(0) Catalyst, Base | Aryl-Aryl or Aryl-Alkyl |
| Stille Coupling | Organohalide, Organostannane | Pd(0) Catalyst | Aryl-Aryl, Aryl-Vinyl, etc. |
| Heck Reaction | Alkene, Aryl Halide | Pd Catalyst, Base | Aryl-Alkenyl |
| Sonogashira Coupling | Terminal Alkyne, Aryl Halide | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |
Derivatization Strategies for this compound Analogs
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogs. These modifications can be broadly categorized into changes to the carboxylic acid group, functionalization of the aromatic ring, and alterations to the acetic acid side-chain.
The carboxylic acid functional group is a versatile handle for derivatization. Standard organic transformations can be applied to convert it into various derivatives such as esters, amides, and anhydrides.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents. For instance, the synthesis of phenylacetic acid esters has been described by reacting aromatic compounds with sulfonyloxy-activated hydroxyacetic acid derivatives.
Amides: Amide formation is typically accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents (e.g., DCC, EDC) to form an activated intermediate, or by first converting the carboxylic acid to an acyl chloride. A relevant example is the conversion of 2-[(3,4,5-triphenyl)phenyl]acetonitrile to the corresponding primary amide, 2-[(3,4,5-triphenyl)phenyl]acetamide, by refluxing in a solution of HBr in acetic acid. This amide can then be hydrolyzed back to the carboxylic acid.
Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent like phosphorus pentoxide, or by reacting a carboxylate salt with an acyl halide.
The conversion of the carboxylic acid to its corresponding carboxylate salt is also a straightforward modification. For example, potassium 2-[(3,4,5-triphenyl)phenyl]acetate was prepared by treating the parent acid with potassium hydroxide in methanol.
The trimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution to introduce new functional groups. The directing effects of the substituents already present on the ring—three activating methyl groups and a deactivating acetic acid group—will influence the position of new substituents. The bulky nature of the existing groups may also provide steric hindrance.
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents (e.g., Br₂ with a Lewis acid catalyst).
Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the ring.
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).
The precise conditions for these reactions would need to be optimized to control the regioselectivity and extent of functionalization.
The acetic acid side-chain can also be a target for modification. Homologation, the process of extending a carbon chain by one unit, is a key transformation. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. This sequence involves:
Conversion of the carboxylic acid to an acyl chloride.
Reaction of the acyl chloride with diazomethane to form a diazoketone.
Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) oxide, to form a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologated carboxylic acid.
Other modifications could involve introducing substituents at the alpha-carbon (the carbon adjacent to the carboxylic acid group), although this would require specific synthetic strategies to achieve selective functionalization.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied area of organometallic chemistry. As illustrated by the Suzuki-Miyaura reaction used in the synthesis of a structural analog, the catalytic cycle is central to the transformation.
Table of Mechanistic Steps in Suzuki-Miyaura Coupling
| Step | Description | Key Intermediates |
| Oxidative Addition | A low-valent Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-determining step. | Pd(0)L₂, Aryl-Pd(II)-X complex |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires base activation of the boronic acid. | Aryl-Pd(II)-R complex |
| Reductive Elimination | The two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst. | Pd(0)L₂ (regenerated) |
Another key mechanistic consideration is the hydrolysis of amide or nitrile precursors to the final carboxylic acid. For example, the hydrolysis of 2-[(3,4,5-triphenyl)phenyl]acetamide to the corresponding acid was achieved using aqueous HCl with a catalytic amount of TiCl₄. The Ti(IV)-catalyzed hydrolysis of primary amides is known to proceed under mild conditions, likely involving the coordination of the titanium catalyst to the amide oxygen, which activates the carbonyl group towards nucleophilic attack by water.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is critical in directing the reaction towards the desired product with high yield and purity. In the context of synthesizing this compound, their roles are multifaceted, influencing reaction rates, regioselectivity, and the efficiency of subsequent transformations.
Friedel-Crafts Acylation:
In the Friedel-Crafts acylation route, a Lewis acid catalyst is indispensable. Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this transformation thieme.com. It functions by coordinating with the acylating agent (e.g., dichloroacetyl chloride), generating a highly electrophilic acylium ion, which then attacks the electron-rich trimethylbenzene ring. The amount of catalyst used is often stoichiometric because both the acylating agent and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it organic-chemistry.org. The efficiency of this step is high due to the deactivation of the product towards further acylation, which cleanly yields a monoacylated product thieme.comorganic-chemistry.org. The solvent choice, typically an inert solvent like 1,2-dichloroethane or using the aromatic substrate itself as the solvent, also plays a role in the reaction's progress.
| Reaction Step | Catalyst/Reagent | Role | Impact on Selectivity/Efficiency |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Generates acylium ion, promotes electrophilic substitution. Stoichiometric amounts are often required. Directs acylation to the activated ring. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Brominating Agent, Radical Initiator | Selectively brominates the benzylic position over aromatic C-H bonds. AIBN initiates the radical chain reaction. |
| Cyanation | Potassium Cyanide (KCN), 18-crown-6 | Nucleophile, Phase-Transfer Catalyst | KCN provides the cyanide nucleophile. 18-crown-6 can be used to enhance the solubility and reactivity of KCN in organic solvents. |
| Amide Hydrolysis | Titanium(IV) Chloride (TiCl₄), Hydrochloric Acid (HCl) | Catalyst, Acid | TiCl₄ catalyzes the hydrolysis of the primary amide to the carboxylic acid under milder conditions than strong acid or base alone, improving efficiency and yield mdpi.com. |
Multi-step Synthesis via Nitrile Hydrolysis:
For the pathway involving benzylic functionalization, the reagents at each step are chosen for their specific reactivity.
In the bromination step , N-bromosuccinimide (NBS) is the reagent of choice for selective free-radical bromination at the benzylic position, leaving the aromatic ring intact. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in catalytic amounts to start the reaction mdpi.com.
The subsequent cyanation typically employs potassium cyanide (KCN). The efficiency of this SN2 reaction can be enhanced by using a phase-transfer catalyst like 18-crown-6, especially in non-polar solvents, to increase the effective concentration of the cyanide nucleophile in the organic phase mdpi.com.
The final hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. However, a more efficient and milder method involves a two-step process where the nitrile is first converted to an amide, followed by hydrolysis of the amide. For the conversion of the intermediate 2-(3,4,5-trimethylphenyl)acetamide to the final acid, a catalytic amount of titanium(IV) chloride (TiCl₄) in the presence of aqueous hydrochloric acid has been shown to be highly effective for analogous compounds, achieving high yields under relatively mild conditions mdpi.com. This catalytic system avoids the harsh conditions of concentrated acid or base hydrolysis, which can sometimes lead to side reactions.
Advanced Structural Elucidation and Conformational Analysis of 2 3,4,5 Trimethylphenyl Acetic Acid
X-ray Crystallographic Analysis of Crystalline Forms
Analysis of Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which in turn influence its physical characteristics such as solubility and melting point. For carboxylic acids like 2-(3,4,5-trimethylphenyl)acetic acid, the most prominent interaction is typically the formation of hydrogen-bonded dimers between the carboxylic acid groups. These interactions can be comprehensively analyzed using single-crystal X-ray diffraction.
In a hypothetical crystalline structure, one would expect to observe the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. The geometry of these hydrogen bonds, including bond lengths and angles, provides insight into their strength and stability.
Table 1: Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
| Hydrogen Bond | O-H···O | ~2.6 - 2.8 | ~170 - 180 |
| Weak Interaction | C-H···O | ~3.2 - 3.6 | ~140 - 160 |
| Weak Interaction | C-H···π | ~3.5 - 3.8 | ~130 - 150 |
| Note: This table presents expected ranges for intermolecular interactions based on known chemistry and is for illustrative purposes only, as specific experimental data for the title compound is not available. |
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry. The investigation of polymorphism for this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and saturation levels). Each resulting crystalline phase would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphic forms.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. For this compound, potential coformers could be selected based on their ability to form robust supramolecular synthons with the carboxylic acid group, such as amides, pyridines, or other carboxylic acids. nih.gov The resulting co-crystals would be characterized by single-crystal X-ray diffraction to determine their structure and the nature of the intermolecular interactions between the acid and the coformer.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
While this compound itself is achiral, the introduction of a chiral center, for instance by substitution at the α-carbon, would yield chiral derivatives. The stereochemistry of these derivatives could then be investigated using chiroptical spectroscopy techniques.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the phenyl ring and the carbonyl group of the carboxylic acid. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and the conformation of the molecule in solution. libretexts.org Theoretical calculations using time-dependent density functional theory (TD-DFT) could be employed to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum would allow for the unambiguous assignment of the absolute configuration. researchgate.net
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum of a chiral derivative of this compound would show a plain curve at wavelengths far from an absorption band and anomalous dispersion (a peak and a trough) in the region of a Cotton effect. libretexts.org Similar to CD spectroscopy, the shape of the ORD curve is characteristic of the stereochemistry of the molecule. ORD and CD are complementary techniques, and the combination of both provides a powerful tool for structural elucidation of chiral molecules. researchgate.net
Theoretical and Computational Investigations of 2 3,4,5 Trimethylphenyl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published studies were identified that have applied quantum chemical calculations, such as Density Functional Theory (DFT), to 2-(3,4,5-trimethylphenyl)acetic acid. Such studies would be invaluable for elucidating the following:
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide critical insights into the molecule's reactivity, kinetic stability, and electronic properties. This information is foundational for predicting how the compound might interact with other molecules and its potential for use in various applications.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational prediction of spectroscopic parameters is a powerful tool for characterizing and identifying molecules. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound would provide a theoretical benchmark for experimental data, aiding in its synthesis and purification.
Reaction Pathway and Transition State Analysis
Investigating potential reaction pathways and analyzing transition states through computational methods would illuminate the mechanisms of its formation and degradation. This knowledge is crucial for optimizing synthetic routes and understanding its stability under various conditions.
Molecular Dynamics (MD) Simulations
Similarly, the scientific literature lacks any molecular dynamics (MD) simulations for this compound. MD simulations are essential for understanding the dynamic behavior of a molecule over time.
Conformational Landscape and Flexibility Analysis
MD simulations would be instrumental in exploring the conformational landscape and flexibility of this compound. By mapping the potential energy surface, researchers could identify the most stable conformations and understand the rotational freedom of the acetic acid side chain relative to the trimethylphenyl ring.
Solvent Effects on Molecular Conformation and Dynamics
The influence of different solvents on the conformation and dynamics of this compound is another critical area for investigation. MD simulations can model how solvent molecules interact with the compound, affecting its structure and behavior in solution, which is vital for any practical application.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, a QSAR investigation would typically be part of a broader analysis of a library of related phenylacetic acid derivatives to understand how structural modifications influence a specific biological endpoint.
Cheminformatics provides the tools and techniques to manage, analyze, and model the chemical information of the compound. This involves the calculation of various properties from the molecular structure, which serve as the basis for QSAR modeling.
Development of Molecular Descriptors for Structure-Activity Modeling
The foundation of any QSAR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be calculated to capture its constitutional, topological, geometrical, and electronic features. These descriptors serve as the independent variables in the subsequent development of a predictive QSAR model.
The selection of descriptors is a critical step, aiming to represent the key structural attributes that could govern the molecule's interaction with a biological target. For a comprehensive analysis of this compound, descriptors from several categories would be developed, as detailed in the table below.
The calculation of these descriptors would be performed using specialized cheminformatics software (e.g., RDKit, PaDEL-Descriptor, MOE), starting from the 2D or 3D representation of the this compound structure.
Predictive Modeling of Mechanistic Interactions (in vitro contexts only)
Once a set of molecular descriptors has been generated for a series of compounds including this compound, and their biological activities (e.g., IC₅₀ values against a specific enzyme) have been determined experimentally in vitro, a predictive model can be built. This model aims to forecast the activity of new, untested compounds based solely on their calculated descriptors.
The process involves several key steps:
Data Set Preparation: The full set of compounds and their corresponding activities are split into a training set (used to build the model) and a test set (used to validate the model's predictive power).
Variable Selection: From the large pool of calculated descriptors, statistical methods like genetic algorithms or stepwise regression are used to select a smaller subset of descriptors that have the most significant correlation with the biological activity. This helps to avoid overfitting and creates a more interpretable model.
Model Generation: A mathematical equation is generated to link the selected descriptors to the activity. Common methods include:
Multiple Linear Regression (MLR): Creates a simple linear equation.
Partial Least Squares (PLS): A method suitable for when descriptors are correlated with each other.
Machine Learning Algorithms: More complex, non-linear methods like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) are increasingly used to capture intricate structure-activity relationships.
For instance, a hypothetical linear QSAR model for a series of phenylacetic acids targeting an enzyme in vitro might look like:
log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(SASA)
In this model, the biological activity is predicted based on the compound's lipophilicity, polarity, and surface area. The coefficients (β) would be determined by the regression analysis on the training set.
Model Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics on the test set, such as the squared correlation coefficient (R²) and the root-mean-square error (RMSE).
In the context of this compound, such a model could predict how its specific combination of moderate lipophilicity (from the trimethylphenyl group) and acidic character (from the acetic acid moiety) contributes to its interaction with a biological target in an in vitro assay. The model could elucidate the mechanism of action, for example, by highlighting the importance of steric bulk in the 3,4,5-positions of the phenyl ring for binding affinity.
Mechanistic Exploration of Biological Interactions in Vitro and Cellular Focus
Identification and Characterization of Molecular Targets (In Vitro)
Currently, publicly available scientific literature lacks specific studies on the direct molecular targets of 2-(3,4,5-trimethylphenyl)acetic acid. Research into its enzyme kinetics, receptor binding, and molecular docking is not available. General principles of these analytical methods are well-established in biochemistry for characterizing compound interactions. libretexts.orglibretexts.orgwikipedia.orgyoutube.com
Enzyme Kinetics and Inhibition/Activation Studies
There is no specific information available in the provided search results regarding enzyme kinetics or inhibition/activation studies for this compound.
Enzyme kinetic studies are fundamental to understanding how a compound might influence biological pathways by altering the rate of enzyme-catalyzed reactions. wikipedia.org These studies typically involve measuring the reaction rate at varying substrate concentrations in the presence and absence of the compound . Key parameters derived from these experiments include the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat). libretexts.org The ratio of k_cat/K_m, known as the specificity constant, provides a measure of the enzyme's catalytic efficiency. libretexts.org
Different modes of enzyme inhibition, such as competitive, non-competitive, and uncompetitive, can be elucidated through these kinetic analyses. For instance, pre-steady-state kinetics can be employed to investigate the initial moments of an enzyme-substrate interaction, potentially revealing the formation of intermediate complexes. wikipedia.org Techniques like stopped-flow spectroscopy are instrumental in capturing these rapid, transient phases of a reaction. cam.ac.uk
Receptor Binding and Ligand-Target Interaction Analysis
Specific data from receptor binding assays or ligand-target interaction analyses for this compound are not present in the available search results. Such studies are crucial for identifying the cellular receptors or other macromolecules that a compound binds to, which is often the initial step in mediating its biological effect. These assays typically involve incubating the compound with a preparation of the target receptor and measuring the extent of binding.
Protein-Ligand Docking and Molecular Recognition Studies
There are no protein-ligand docking or molecular recognition studies specifically involving this compound in the provided search results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is valuable for predicting the binding affinity and mode of action of a novel ligand by modeling its interaction with the three-dimensional structure of a target protein. nih.gov Such computational approaches can guide further experimental studies by identifying potential biological targets.
Cellular Pathway Modulation Studies (In Vitro Cell Line Models)
Detailed studies on the modulation of cellular pathways by this compound in in vitro cell line models are not available in the provided search results. Research in this area would be essential to understand the compound's broader biological effects beyond a single molecular target.
Investigation of Signaling Pathway Perturbations
There is no information on the investigation of signaling pathway perturbations caused by this compound. In broader contexts, acetic acid and its derivatives have been shown to act as signaling molecules in various biological systems. For example, acetic acid can function as a quorum-sensing-like signal in bacteria to regulate biofilm formation and can influence metabolic pathways. nih.govnih.gov Studies on other compounds demonstrate that high-throughput transcriptomics can be used to identify perturbations in gene sets associated with specific canonical pathways and upstream regulators. nih.gov
Gene Expression and Proteomic Profiling in Response to Compound Exposure
There are no specific gene expression or proteomic profiling studies available for this compound. This type of analysis provides a global view of the cellular response to a compound. Techniques like RNA-Seq are used to perform transcriptomic analyses, which can reveal up- or down-regulation of genes involved in various cellular processes. nih.govnih.gov For instance, transcriptomic studies on acetic acid bacteria have shown that exposure to acetic acid can lead to changes in the expression of genes involved in the tricarboxylic acid cycle, oxidative phosphorylation, and ribosome synthesis. nih.govnih.gov Similarly, gene expression profiling can be used to understand the molecular basis of developmental processes and metabolic pathways in various organisms. researchgate.netmdpi.commdpi.com
Mechanistic Insights into Cellular Processes
Detailed experimental studies elucidating the specific mechanistic insights into how this compound influences cellular processes such as proliferation and differentiation are not extensively available in publicly accessible scientific literature. General classes of phenylacetic acid derivatives have been noted for their potential to affect the growth and differentiation of various cell types. For instance, sodium phenylacetate (B1230308) has been observed to impact the growth and differentiation of tumor cells. mdpi.com However, the precise molecular pathways and cellular targets modulated by the trimethyl-substituted variant remain an area requiring further investigation. The influence of the specific substitution pattern of the three methyl groups at the 3, 4, and 5 positions of the phenyl ring on the acetic acid side chain likely plays a crucial role in its biological activity, but specific data on its effects on cell cycle regulation, apoptosis, or specific differentiation markers are scarce.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Comprehensive Structure-Activity Relationship (SAR) studies focused specifically on this compound to understand its mechanistic underpinnings are not well-documented in the current body of research. While SAR studies are a common approach to optimize the biological activity of lead compounds, such detailed investigations for this particular molecule are not readily found.
Systematic Modification of this compound Derivatives
The systematic chemical modification of this compound to probe its biological activity is a logical but not yet extensively reported area of research. Phenylacetic acid and its derivatives are recognized as a versatile class of substances with a broad spectrum of biological activities. mdpi.com The synthesis of new phenylacetic acid derivatives, including those with complex substitutions, is an ongoing area of interest for medicinal chemists. For example, a multi-step synthesis for 2-[(3,4,5-triphenyl)phenyl]acetic acid has been developed, indicating the feasibility of creating a library of analogs for SAR studies. mdpi.com
A hypothetical systematic modification of this compound for SAR studies could involve the alterations shown in the table below.
| Modification Site | Potential Modification | Rationale |
| Carboxylic Acid | Esterification, Amidation | To explore the importance of the acidic proton and hydrogen bonding capabilities for biological activity. |
| Methyl Groups | Substitution with other alkyl groups (e.g., ethyl, isopropyl), Halogens (e.g., F, Cl, Br), Methoxy groups | To probe the influence of steric bulk, electronics, and lipophilicity of the substituents on the phenyl ring. |
| Acetic Acid Side Chain | Lengthening or shortening the alkyl chain, Introducing rigidity (e.g., cyclopropyl (B3062369) group) | To investigate the optimal distance and orientation between the phenyl ring and the carboxylic acid group. |
Correlation of Structural Features with Mechanistic Biological Potency
Without experimental data from a systematic study of this compound derivatives, it is not possible to establish a definitive correlation between specific structural features and mechanistic biological potency. However, based on general principles of medicinal chemistry, certain predictions can be made. For instance, the lipophilicity conferred by the three methyl groups on the phenyl ring would influence the compound's ability to cross cell membranes. The electronic nature of these substituents could also play a role in binding to a biological target. The carboxylic acid moiety is a key feature, likely involved in hydrogen bonding or ionic interactions with a receptor or enzyme active site.
Pharmacophore Modeling for Target Interaction
Pharmacophore modeling is a computational method used to define the essential steric and electronic features necessary for a molecule to interact with a specific biological target. There are no specific pharmacophore models for this compound in the available literature. However, pharmacophore models have been developed for other classes of phenylacetic acid derivatives. For example, a novel class of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore was designed and evaluated as dual inhibitors of cyclooxygenases and 5-lipoxygenase. nih.gov Molecular modeling studies for these compounds helped to understand how the pharmacophoric features contribute to their biological activity. nih.gov
A hypothetical pharmacophore model for this compound could include the features outlined in the table below.
| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Target Interaction |
| Aromatic Ring | 3,4,5-trimethylphenyl group | Hydrophobic interactions, pi-pi stacking. |
| Hydrophobic Feature(s) | Three methyl groups | Enhancing binding affinity through hydrophobic interactions. |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid | Forming hydrogen bonds with donor groups on the target. |
| Hydrogen Bond Donor / Negative Ionizable | Hydroxyl group of the carboxylic acid | Forming hydrogen bonds with acceptor groups on the target or forming an ionic bond. |
Advanced Analytical Methodologies for Detection and Quantification of 2 3,4,5 Trimethylphenyl Acetic Acid
Chromatographic Method Development and Validation
Chromatographic techniques are central to the separation and quantification of 2-(3,4,5-trimethylphenyl)acetic acid from various matrices. Method development focuses on achieving adequate resolution, sensitivity, and robustness.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile organic acids. A reverse-phase (RP) method is typically the most suitable approach for this compound.
Method Parameters & Optimization:
Stationary Phase: A C18 column is a common choice, offering effective retention and separation of aromatic carboxylic acids. jchr.org A typical column might have dimensions of 250 mm x 4.6 mm with 5 µm particles.
Mobile Phase: The mobile phase generally consists of a mixture of acetonitrile (B52724) (ACN) and water. sielc.comsielc.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is acidified. Phosphoric acid is often used, but for applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are preferable. sielc.comsielc.com The ratio of ACN to water can be optimized through either an isocratic method for simple mixtures or a gradient elution for complex samples to ensure adequate separation from impurities.
Detection: A UV-Vis detector is commonly employed, with the detection wavelength set to maximize the absorbance of the phenyl group, typically around 210 nm. jchr.orgmdpi.com
Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. jchr.org Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Condition/Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min jchr.org |
| Detection | UV at 210 nm jchr.org |
| Linearity (R²) | > 0.999 jchr.org |
| Accuracy (% Recovery) | 98.0% - 102.0% jchr.org |
| Precision (%RSD) | < 2.0% jchr.org |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a powerful technique for volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility, which can cause poor peak shape (tailing) and carryover in the analytical system. chromforum.org
To overcome these issues, derivatization is a common and highly effective strategy. This process converts the polar carboxylic acid group into a less polar and more volatile ester.
Derivatization and Analysis:
Derivatization Agent: A common approach is esterification to form a methyl or ethyl ester. chromforum.org Alternatively, for enhanced sensitivity with an electron capture detector (ECD), a reagent like pentafluorobenzyl bromide (PFBBr) can be used to form a PFB ester. nih.gov
Column: A mid-polarity capillary column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), is often suitable for the analysis of free fatty acids and their derivatives. chromforum.org
Detectors: A Flame Ionization Detector (FID) provides a robust and universally applicable detection method. For greater sensitivity and definitive identification, a Mass Spectrometer (MS) is the detector of choice. GC-MS allows for the confirmation of the analyte's identity based on its unique mass spectrum. nih.gov
| Parameter | Condition |
|---|---|
| Derivatization | Esterification (e.g., with BF₃/Methanol) |
| Column | DB-FFAP or equivalent, 30 m x 0.25 mm x 0.25 µm |
| Injection | Split/Splitless, 250°C |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Scan (for identification) or SIM (for quantification) |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher separation efficiency, improved resolution, and much faster analysis times. An HPLC method for a related isomer, (2,4,6-trimethylphenyl)acetic acid, can be adapted for fast UPLC applications by using columns with smaller particles (e.g., 3 µm or less). sielc.comsielc.com A validated UPLC-MS/MS method for phenylacetate (B1230308) achieved a run time of just two minutes, demonstrating the speed of this technique. nih.gov This enhanced performance makes UPLC particularly valuable for high-throughput screening and the analysis of complex samples where resolution from closely eluting impurities is critical.
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a powerful technique for separations, particularly for chiral compounds. However, the structure of this compound lacks a chiral center (a carbon atom attached to four different groups). The α-carbon of the acetic acid moiety is bonded to two hydrogen atoms, making the molecule achiral. Therefore, chiral separation is not applicable for this compound.
Mass Spectrometry (MS) Applications in Complex Matrices
When coupled with chromatographic systems (LC-MS or GC-MS), mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for trace-level quantification and structural confirmation in complex biological or environmental matrices. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a unique pattern of product ions. nationalmaglab.org This process provides a high degree of certainty in compound identification and allows for highly selective quantification using Multiple Reaction Monitoring (MRM). nih.gov
For this compound (molecular weight: 192.25 g/mol ), analysis would typically be performed using an electrospray ionization (ESI) source in negative ion mode, which is highly effective for carboxylic acids. nih.govgoogle.com
Proposed Fragmentation Pathway:
Precursor Ion Selection: In negative ESI mode, the compound will lose a proton to form the deprotonated molecule [M-H]⁻ at an m/z of 191.2. This ion is selected as the precursor ion in the first stage of the mass spectrometer.
Fragmentation: The precursor ion is fragmented in a collision cell. A common and characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). libretexts.org This would produce a major product ion at m/z 147.2, corresponding to the trimethylbenzyl anion.
Detection (MRM): For quantitative analysis, the mass spectrometer is set to specifically monitor the transition from the precursor ion to the product ion (e.g., m/z 191.2 → 147.2). This MRM transition is highly specific to the target compound, minimizing interference from other components in the matrix and providing excellent sensitivity. nih.govgoogle.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 191.2 |
| Fragmentation Method | Collision-Induced Dissociation (CID) nationalmaglab.org |
| Primary Product Ion (m/z) | 147.2 (from loss of CO₂) |
| MRM Transition for Quantification | 191.2 → 147.2 |
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier method for the high-accuracy quantification of organic molecules, including this compound. rsc.org This technique is recognized as a primary ratio method of measurement, capable of producing highly accurate and precise results by mitigating biases from sample matrix effects and extraction inefficiencies. rsc.orgdphen1.com The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte—in this case, an analogue of this compound—to the sample prior to any processing steps. nih.gov
This isotopically labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and behaves in the same manner during extraction, derivatization, and chromatographic separation. dphen1.com Since the labeled and unlabeled compounds co-elute but are distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer, any sample loss during preparation affects both compounds equally. americanlaboratory.com The final concentration of the native analyte is calculated from the measured ratio of the non-labeled to the labeled substance. scripps.edu
For a carboxylic acid like this compound, a stable isotope-labeled standard could be synthesized, for example, by incorporating isotopes such as ¹³C or ²H (deuterium) into the molecule. Another approach for carboxylic acids is ¹⁸O labeling, achieved through acid-catalyzed oxygen exchange, which can be a versatile method for creating internal standards for HPLC-MS/MS analysis. nih.gov The high accuracy of IDMS makes it an invaluable tool for reference measurement procedures and for validating other quantitative methods. nih.gov
Table 1: Key Performance Characteristics of Isotope Dilution Mass Spectrometry (IDMS)
| Parameter | Description | Advantage for this compound analysis |
| Accuracy | Closeness of a measured value to the true value. | IDMS is a primary method capable of providing results with low uncertainty, correcting for analyte loss and ionization variations. rsc.org |
| Precision | Reproducibility of measurements. | The use of a co-eluting, chemically identical internal standard ensures high precision, even in complex matrices. scripps.edu |
| Specificity | Ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Mass spectrometry provides high specificity by differentiating the analyte from matrix components and even its own isotope-labeled standard based on mass. americanlaboratory.com |
| Robustness | Unaffected by minor variations in experimental conditions. | The ratio measurement inherently corrects for variations in sample volume, extraction recovery, and injection volume. dphen1.com |
Coupling with Chromatographic Techniques (LC-MS, GC-MS)
The robust quantification offered by mass spectrometry is almost always paired with a chromatographic separation technique to handle complex samples. For this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical options.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the direct analysis of polar, non-volatile compounds like carboxylic acids. A reversed-phase (RP) HPLC method can be employed to separate this compound from other components in a sample matrix. sielc.com The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure the analyte is in its protonated form for better retention and peak shape. sielc.comlcms.cz Following separation on the LC column, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is ideal for polar molecules. nih.gov
Table 2: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization of the carboxyl group. lcms.cz |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. lcms.cz |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar analytes; negative mode is effective for deprotonating carboxylic acids. reddit.com |
| MS Detection | Triple Quadrupole (QqQ) in MRM mode | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which can lead to poor peak shape and adsorption within the GC system. chromforum.orgchromforum.org Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. chromforum.orgmdpi.com Once derivatized, the compound can be effectively separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. chromforum.org Electron Ionization (EI) is a common ionization technique in GC-MS, producing a characteristic fragmentation pattern that is useful for structural confirmation. For quantitative analysis, a GC coupled to a tandem mass spectrometer (GC-MS/MS) provides enhanced selectivity by monitoring specific multiple reaction monitoring (MRM) transitions, which is crucial for complex matrices. americanlaboratory.comthermofisher.com
Table 3: Illustrative GC-MS/MS Parameters for Derivatized this compound
| Parameter | Typical Setting | Purpose |
| Derivatization | Silylation (e.g., with BSTFA) or Esterification | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com |
| GC Column | Agilent HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general-purpose analysis. hpst.cz |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. gcms.cz |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |
| MS Detection | Triple Quadrupole (QqQ) in MRM mode | Provides high selectivity and sensitivity for trace-level quantification. americanlaboratory.com |
Sample Preparation and Enrichment Techniques
Effective sample preparation is critical for accurate and reliable quantification, as it serves to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for detection.
Solid-Phase Extraction (SPE) Development
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that involves partitioning the analyte between a solid sorbent and a liquid mobile phase. phenomenex.com The development of an SPE method for this compound would focus on selecting a sorbent that can effectively retain the acidic analyte while allowing matrix interferences to be washed away.
Given the acidic nature of the target compound, an anion-exchange sorbent is a logical choice. phenomenex.com A weak anion-exchange (WAX) or strong anion-exchange (SAX) sorbent can be used. Alternatively, a polymer-based reversed-phase sorbent, which is stable across a wide pH range, can be employed. The general steps for developing an SPE method are outlined below.
Table 4: Development Steps for an SPE Method for this compound
| Step | Procedure | Rationale |
| 1. Sorbent Selection | Test various sorbents (e.g., polymeric reversed-phase, weak/strong anion-exchange). | To find the optimal retention mechanism for the analyte and separation from interferences. phenomenex.com |
| 2. Conditioning | Rinse the sorbent with an organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer). forensicresources.org | To activate the sorbent and create an environment conducive to analyte retention. |
| 3. Sample Loading | Adjust the sample pH to > pKa + 1 for anion-exchange or < pKa - 1 for reversed-phase. Load the pre-treated sample onto the column. | To ensure the analyte is in the correct ionic state for retention on the chosen sorbent. |
| 4. Washing | Pass a weak solvent (e.g., water, mild buffer, or a low-percentage organic solvent) through the sorbent. | To remove unretained matrix components without eluting the analyte of interest. phenomenex.com |
| 5. Elution | Elute the analyte with a strong solvent. For anion-exchange, this would be an acidic solution (e.g., 5% formic acid in methanol). phenomenex.com For reversed-phase, a high-percentage organic solvent would be used. | To disrupt the sorbent-analyte interaction and recover the purified analyte. |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. tatcp.ru For the extraction of this compound from an aqueous sample, the optimization of several parameters is crucial for achieving high recovery.
The key to extracting a carboxylic acid is to control the pH of the aqueous phase. By acidifying the sample to a pH at least two units below the pKa of the carboxylic acid, the molecule will be in its neutral, protonated form (R-COOH). This significantly increases its solubility in a nonpolar organic solvent and reduces its solubility in the aqueous phase. utwente.nl
Table 5: Parameters for Optimization in LLE of this compound
| Parameter | Factor to Optimize | Influence on Extraction Efficiency |
| Organic Solvent | Polarity, density, and water miscibility (e.g., ethyl acetate (B1210297), methyl tert-butyl ether, dichloromethane). tatcp.ruupb.ro | The solvent must be immiscible with water and have a high affinity for the neutral form of the analyte. Ethyl acetate is a common choice for carboxylic acids. upb.ro |
| Aqueous Phase pH | Adjust pH to < pKa of the analyte. | Suppresses the ionization of the carboxylic acid, driving it into the organic phase. |
| Solvent-to-Feed Ratio | Volume ratio of organic solvent to aqueous sample. ecoxtract.com | Increasing the ratio can improve recovery but may result in a more dilute extract. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume. |
| Mixing Time/Method | Duration and vigor of mixing (e.g., vortexing, shaking). | Ensures that equilibrium is reached between the two phases, maximizing the transfer of the analyte. |
| Ionic Strength | Addition of salt (e.g., NaCl) to the aqueous phase. | The "salting-out" effect can decrease the solubility of the organic analyte in the aqueous phase, thereby improving recovery into the organic phase. |
Environmental Fate and Degradation Studies of 2 3,4,5 Trimethylphenyl Acetic Acid
Sorption and Mobility in Environmental Media
Adsorption to Soil and Sediment Components
Direct research on the adsorption of 2-(3,4,5-trimethylphenyl)acetic acid to soil and sediment is not available in the current scientific literature. However, studies on other substituted phenoxyacetic acids, such as the herbicide Silvex (2,4,5-TP), show strong adsorption to soils. epa.gov For Silvex, a reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 2600 indicates very strong binding to soil organic matter. epa.gov This strong adsorption suggests limited mobility in the soil column for that specific compound.
Similarly, research on 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights that the adsorption process is a key factor governing its environmental mobility. oaepublish.com The adsorption capacity of 2,4-D has been shown to be significantly influenced by the properties of the soil, particularly the specific surface area of soil components like biochar. oaepublish.com For instance, pine sawdust biochar with a high specific surface area demonstrated a much greater adsorption capacity for 2,4-D compared to other soil amendments. oaepublish.com
The primary mechanisms for the adsorption of such compounds to soil particles are thought to include pore intrusion/filling, hydrogen bonding, and π-π electron donor-acceptor (EDA) interactions. oaepublish.com Given the aromatic ring and carboxylic acid functional group in this compound, similar interactions would be expected to influence its binding to soil organic matter and clay particles. However, without experimental data, the extent of this adsorption remains speculative.
Table 1: Adsorption Data for Structurally Related Compounds (Note: No data is available for this compound. The data below is for different compounds and is for comparative purposes only.)
| Compound Name | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Adsorption Affinity Order in Amended Soils | Key Influencing Factor |
| Silvex (2,4,5-TP) | 2600 | Not Available | Strong binding to organic matter epa.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not Specified | Pine Sawdust Biochar > Paunch Grass Biochar > Sewage Sludge Biochar | Specific surface area of adsorbent oaepublish.com |
This table is interactive. Click on the headers to sort the data.
Leaching Potential in Aquatic Systems
The leaching potential of a chemical is its propensity to move through the soil profile and enter groundwater or surface water. This property is inversely related to its adsorption in soil.
No direct studies on the leaching potential of this compound were found. For the related herbicide Silvex, its strong adsorption to soil particles suggests it is not expected to leach significantly into aquatic systems. epa.gov Runoff from treated fields, rather than leaching, is considered a more likely pathway for its entry into water bodies. epa.gov Once in an aquatic environment, Silvex is expected to strongly adsorb to sediment. epa.gov
Conversely, 2,4-D is described as having high water solubility, a characteristic that could suggest a higher potential for leaching. oaepublish.com However, its actual mobility is ultimately dictated by its adsorption affinity in the soil environment. oaepublish.com Therefore, in soils with high adsorption capacity, the leaching of 2,4-D would be limited, despite its water solubility. oaepublish.com
For this compound, a definitive assessment of its leaching potential is not possible without experimental data on its soil adsorption coefficient (Kd), organic carbon-water partitioning coefficient (Koc), and water solubility. While it is a derivative of phenylacetic acid, which itself is water-soluble, the addition of the three methyl groups on the phenyl ring would likely decrease its water solubility and increase its affinity for organic matter, potentially reducing its leaching potential compared to the parent compound. However, this remains an unverified hypothesis.
Table 2: Environmental Mobility Characteristics of Related Compounds (Note: This table contains information on compounds structurally different from this compound and should be used for general comparison only.)
| Compound Name | Expected Leaching Potential | Primary Transport Pathway to Water | Behavior in Aquatic Systems |
| Silvex (2,4,5-TP) | Low | Runoff from treated fields epa.gov | Strong adsorption to sediment epa.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dependent on soil adsorption oaepublish.com | Not Specified | Not Specified |
This table is interactive. Click on the headers to sort the data.
Non Clinical Applications and Future Research Directions
2-(3,4,5-Trimethylphenyl)acetic Acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. nih.gov The structure of this compound, featuring a carboxylic acid handle and a modifiable aromatic ring, is well-suited for transformation into sophisticated chemical probes.
The development of fluorescent or isotopically labeled versions of this compound is a key step toward visualizing and quantifying its interactions within biological systems.
Fluorescent Probes: Fluorescent probes are created by covalently attaching a fluorophore (a fluorescent dye) to a parent molecule. The carboxylic acid group of this compound is the most straightforward site for such a modification. Standard peptide coupling reactions can be used to link the acid to an amine-containing fluorophore. rsc.org This process allows for the direct visualization of the molecule's localization in cells or tissues using fluorescence microscopy. chemrxiv.org The choice of fluorophore can be tailored for specific experimental needs, such as wavelength, brightness, and photostability. mdpi.comnih.gov
Isotopic Probes: Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/D, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.org This modification creates a mass shift that is detectable by mass spectrometry (MS), allowing for precise quantification and tracking of the molecule through metabolic pathways or in binding assays. nih.gov For this compound, isotopic labels could be incorporated into the acetyl group (e.g., ¹³C₂) or the trimethylphenyl ring. Such labeled compounds are invaluable for quantitative proteomics and metabolomics studies. nih.govkit.edu
| Probe Type | Modification Strategy | Key Reagents/Techniques | Detection Method | Primary Application |
|---|---|---|---|---|
| Fluorescent Probe | Amide bond formation at the carboxylic acid group with an amine-functionalized fluorophore. | Coupling agents (e.g., TBTU, DCC), amine-containing dyes (e.g., Cy5-NH₂, FITC-amine). rsc.orgmdpi.com | Fluorescence Microscopy, Flow Cytometry. chemrxiv.org | Cellular imaging and localization studies. |
| Isotopic Probe | Synthesis using isotopically enriched starting materials (e.g., ¹³C-labeled precursors). | Stable isotopes such as ¹³C, ²H (Deuterium), ¹⁵N. isotope.commdpi.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org | Quantitative analysis of biological interactions and metabolic fate. |
Affinity-based proteomics uses a small molecule "bait" to capture and identify its binding partners from a complex protein mixture, such as a cell lysate. nih.gov this compound can be adapted for this purpose by immobilizing it onto a solid support, such as agarose (B213101) or magnetic beads.
The carboxylic acid provides a convenient attachment point for linking the molecule to an amine-functionalized resin. The resulting "bait" resin can then be incubated with a protein extract. Proteins that specifically bind to the this compound moiety will be captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This technique, known as affinity chromatography, is a powerful method for target deconvolution and discovering novel protein-ligand interactions. researchgate.net The specificity of this approach relies on high-quality affinity reagents and carefully designed control experiments to distinguish true interactors from background noise. nih.govnih.gov
Role as a Building Block in Organic Synthesis
The defined structure of this compound makes it a valuable starting material or "building block" for the synthesis of more complex molecules with potential therapeutic or industrial applications. mdpi.comdoaj.org
Phenylacetic acids and their derivatives are common precursors in the synthesis of a wide range of natural products and bioactive molecules. nih.gov The this compound structure can be envisioned as a key fragment for constructing larger, more intricate molecular architectures. The carboxylic acid can be converted into a variety of functional groups (esters, amides, ketones, alcohols), while the aromatic ring can undergo further substitutions, providing multiple avenues for elaboration into complex target molecules. mdpi.comgoogle.com
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify promising lead compounds for drug discovery. The core structure of a molecule used in this process is referred to as a scaffold.
This compound is an ideal scaffold for creating a combinatorial library. umb.edu The two primary points of diversification are the carboxylic acid group and the aromatic ring.
Carboxylic Acid Derivatization : The acid can be reacted with a diverse set of amines or alcohols to generate a large library of amides or esters.
Aromatic Ring Functionalization : While the ring is already substituted, further reactions such as halogenation or nitration could provide additional points for modification, although these may be less straightforward.
The "split/recombine" method is a popular technique in combinatorial chemistry where a solid support (like a resin bead) is used, and at each synthetic step, the beads are mixed and then split into different reaction vessels to be coupled with a new building block. crsubscription.com This allows for the exponential generation of unique compounds.
| Scaffold | Diversification Point | Reaction Type | Example Building Blocks | Resulting Functional Group |
|---|---|---|---|---|
| This compound | Carboxylic Acid (-COOH) | Amide Coupling | Primary/Secondary Amines (R-NH₂, R₂NH) | Amides (-CONH-R, -CONR₂) |
| Carboxylic Acid (-COOH) | Esterification | Alcohols (R-OH) | Esters (-COO-R) |
Potential in Materials Science and Polymer Chemistry
The application of phenylacetic acid derivatives is not limited to biology and medicine; they also hold potential in the field of materials science. The rigid aromatic ring combined with the reactive carboxylic acid group makes this compound a candidate for incorporation into novel polymers and functional materials.
For instance, it could serve as a monomer in the synthesis of polyesters or polyamides through condensation polymerization with diols or diamines, respectively. The bulky and hydrophobic trimethylphenyl group would influence the resulting polymer's properties, such as its thermal stability, solubility, and mechanical strength. Furthermore, acetic acid has been shown to influence the properties of electroactive polymers, suggesting that derivatives like this compound could be explored for creating new functional materials for applications like soft actuators or sensors. mdpi.com While specific research in this area is nascent, the fundamental chemistry of the molecule supports its potential as a valuable component in the design of advanced materials.
Incorporation into Novel Polymeric Materials
The presence of a carboxylic acid group makes this compound a viable candidate as a monomer or a modifying agent in polymer synthesis. Carboxylic acids are versatile functional groups in polymer chemistry, enabling the creation of polymers with tailored properties through reactions like esterification and amidation. unigoa.ac.in The incorporation of this specific molecule could impart unique characteristics to polymeric materials, stemming from the bulky and hydrophobic nature of the 3,4,5-trimethylphenyl group.
Detailed research findings indicate that aromatic carboxylic acids are fundamental building blocks for various polymers. For instance, derivatives of aromatic carboxylic acids are crucial in producing polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamides like Kevlar. google.cominventivapharma.com By analogy, this compound could be utilized in polycondensation reactions. Reacting it with diols would yield polyesters, while reaction with diamines would produce polyamides. The trimethyl-substituted phenyl ring would be expected to influence the polymer's properties by:
Increasing rigidity and thermal stability: The sterically hindered aromatic group can restrict chain mobility.
Enhancing hydrophobicity: The three methyl groups and the phenyl ring would create a nonpolar domain within the polymer structure.
Modifying solubility and processability: The bulky side group could affect how the polymer chains pack and interact with solvents.
Future research could focus on synthesizing and characterizing such polymers to evaluate their potential in applications requiring high thermal resistance, specific solubility profiles, or controlled surface properties. The synthesis could proceed via established polymerization techniques, offering a pathway to new materials with potentially novel applications. researchgate.net
Table 1: Potential Polymeric Materials Incorporating this compound
| Polymer Type | Co-monomer | Linkage Type | Potential Properties Conferred by the Compound |
|---|---|---|---|
| Polyester | Diols (e.g., Ethylene Glycol) | Ester | Increased rigidity, hydrophobicity, thermal stability |
| Polyamide | Diamines (e.g., Hexamethylenediamine) | Amide | Enhanced thermal resistance, altered mechanical strength |
| Poly(anhydride) | Dicarboxylic acids | Anhydride | Potential for biodegradable applications with controlled hydrolysis |
Supramolecular Chemistry and Self-Assembly Applications
Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.gov The this compound molecule possesses key features for directed self-assembly. The carboxylic acid group is a classic motif for forming robust hydrogen bonds, often leading to the creation of dimeric structures in the solid state and in nonpolar solvents. nih.gov
The formation of these hydrogen-bonded networks is a fundamental principle in crystal engineering. nih.gov In the case of this compound, the carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This can lead to the formation of predictable supramolecular synthons, such as the common R²₂(8) ring motif in carboxylic acid dimers.
The trimethylphenyl group plays a crucial role in defining the three-dimensional architecture of these assemblies. Its bulkiness will influence the steric packing of the molecules, potentially leading to the formation of unique crystalline lattices or liquid crystal phases. Research into the self-assembly of substituted terephthalic acids has shown that both solvent and substituent patterns significantly affect the resulting supramolecular structures. mdpi.com Therefore, investigating the self-assembly of this compound under various conditions (e.g., different solvents, temperatures) could reveal novel materials. These ordered assemblies could have potential applications in areas such as:
Host-guest chemistry: Creating crystalline solids with defined cavities for trapping smaller molecules. nih.gov
Functional materials: Designing materials with specific optical or electronic properties based on the arrangement of the aromatic rings.
Future studies could involve single-crystal X-ray diffraction to elucidate the solid-state packing and hydrogen-bonding networks, providing fundamental insights into the non-covalent forces at play. mdpi.comrsc.org
Emerging Research Areas
As analytical and synthetic methodologies advance, new opportunities arise to investigate this compound with greater precision and from novel perspectives.
Green Chemistry Approaches for Synthesis
Traditional chemical syntheses often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Green chemistry seeks to develop more environmentally benign and sustainable chemical processes. unigoa.ac.in Several modern synthetic strategies could be adapted for a greener synthesis of this compound, minimizing waste and improving efficiency.
Potential green synthetic routes could start from 1,2,3-trimethylbenzene (B126466) (hemimellitene). Some promising approaches include:
Direct Carbonylation: Palladium-catalyzed carbonylation of toluene (B28343) derivatives has emerged as a method to produce phenylacetic acids. google.com This approach could potentially be adapted to directly introduce the acetic acid moiety onto the 1,2,3-trimethylbenzene ring system, although regioselectivity would be a key challenge to address.
Friedel-Crafts Reaction with Green Catalysts: A traditional route might involve a Friedel-Crafts reaction. Green approaches would utilize recyclable or less toxic catalysts, such as certain zeolites or ionic liquids, in place of conventional Lewis acids like AlCl₃.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (aqueous solvent, room temperature, neutral pH). nih.gov While a specific enzyme for this transformation may not be known, enzyme screening and engineering could identify a biocatalyst capable of a key synthetic step, for instance, the oxidation of a corresponding alcohol or aldehyde to the carboxylic acid. The use of whole-cell biotransformations has been shown to be effective for producing related compounds like 5-hydroxymethyl-2-furancarboxylic acid. ulaval.caresearchgate.net
Table 2: Potential Green Synthesis Routes for this compound
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Green Chemistry Principles |
|---|---|---|---|
| Direct Carbonylation | 1,2,3-Trimethylbenzene | CO, Palladium complex catalyst | Atom economy, catalytic reaction |
| Benzylic Carboxylation | 4-Halomethyl-1,2,3-trimethylbenzene | CO₂, Organozinc reagent | Use of CO₂ as a C1 source |
| Oxidation of Precursor | 2-(3,4,5-trimethylphenyl)ethanol | Oxidizing enzymes (e.g., alcohol dehydrogenase) | Mild conditions, biodegradable catalyst, high selectivity |
Advanced Spectroscopic Characterization (e.g., Solid-State NMR for amorphous forms)
While routine solution-state NMR and mass spectrometry are standard for confirming molecular structure, solid-state Nuclear Magnetic Resonance (ssNMR) offers powerful capabilities for characterizing materials in their solid form. This is particularly crucial for studying polymorphism (the existence of multiple crystalline forms) and amorphous states, which can have different physical properties. bruker.com
For a molecule like this compound, which may exist in various solid forms, ssNMR can provide detailed structural insights that are not accessible by other techniques. nih.gov If an amorphous form of the compound were prepared (e.g., by rapid cooling of a melt), ssNMR would be the ideal tool to probe its structure at the molecular level. acs.orgosti.gov
Key ssNMR techniques that could be applied include:
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): This is a standard ssNMR experiment that provides high-resolution ¹³C spectra of solid samples, allowing for the identification of different carbon environments. Distinct spectra for crystalline versus amorphous forms would be expected.
¹H-¹³C Heteronuclear Correlation (HETCOR): This 2D experiment reveals which protons are directly bonded to which carbons, helping to assign resonances and confirm local connectivity in the solid state.
Relaxation Time Measurements (T₁): The spin-lattice relaxation time (T₁) is sensitive to molecular dynamics. Different solid forms (polymorphs, amorphous) will exhibit different T₁ values, which can be used for characterization and quantification. bruker.com
Future research utilizing ssNMR could focus on preparing different solid forms of this compound and using these advanced techniques to understand their molecular packing, conformation, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid dimer. researchgate.net
Table 3: Potential Solid-State NMR Techniques for Characterization
| ssNMR Technique | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| ¹³C CP/MAS | Number of unique carbon sites, detection of polymorphism | Distinguishing between different crystalline forms or amorphous states |
| ¹H-¹³C HETCOR | Proximity between protons and carbons | Confirming molecular structure and probing intermolecular packing |
| ¹H T₁ Relaxation | Molecular mobility and domain sizes | Quantifying amorphous content and characterizing molecular dynamics |
Integrative Omics Approaches in Mechanistic Biological Studies
Should this compound demonstrate significant biological activity, understanding its mechanism of action would be paramount. Integrative omics approaches, which combine data from different molecular levels (e.g., genes, proteins, metabolites), provide a holistic view of how a compound affects a biological system. nih.govoup.com
Rather than focusing on a single molecular target, an omics-based study could reveal the broader network of pathways perturbed by the compound. For instance, phenylacetic acid itself is a known metabolite in various organisms, including plants and microbes, and is involved in diverse biological processes. biorxiv.orgnih.gov Studying a synthetic derivative like this compound could reveal how the trimethyl substitution alters its biological interactions.
A potential integrative omics workflow could include:
Metabolomics: Analyzing the global profile of small-molecule metabolites in cells or tissues after exposure to the compound. This could identify which metabolic pathways are most affected. nih.gov For example, profiling of aromatic compounds is a key part of metabolomics studies. nih.gov
Transcriptomics (RNA-Seq): Measuring the expression levels of all genes to see which are up- or down-regulated in response to the compound.
Proteomics: Quantifying the levels of thousands of proteins to understand the cellular response at the functional level.
By integrating these datasets, researchers could construct detailed molecular networks to generate hypotheses about the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. This approach has been successfully used to gain mechanistic insights into the biological activity of other small molecules. osti.gov
Q & A
Basic: What are the optimal synthetic routes for 2-(3,4,5-trimethylphenyl)acetic acid in laboratory settings?
Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach. A patent (Application No. 3063/DELNP/2004 A) describes a production method involving Friedel-Crafts alkylation or acylation to introduce the acetic acid moiety onto the trimethylphenyl backbone . For analogous compounds like 3,4,5-trimethoxyphenylacetic acid, a one-pot synthesis via KBH₄-mediated reduction of aldehyde precursors followed by chlorination and hydrolysis has achieved a 64.2% yield . Researchers should consider solvent selection (e.g., aqueous systems for eco-friendly processing) and catalytic efficiency to minimize side products.
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (¹H-NMR) is critical for confirming structural integrity, particularly the methyl group resonances (δ 2.1–2.3 ppm for aryl-methyl groups) and the acetic acid proton (δ 3.5–3.7 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (predicted m/z: 208.24 for C₁₁H₁₄O₂). High-resolution crystallography using SHELXL (via the SHELX suite) ensures precise determination of bond angles and crystal packing, though this requires high-purity crystals .
Advanced: How can computational modeling improve the refinement of crystallographic data for this compound?
Methodological Answer:
The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals . For complex cases, combining density functional theory (DFT) with X-ray diffraction data can resolve ambiguities in electron density maps. Researchers should cross-validate results using programs like WinGX, which integrates Fourier mapping and thermal parameter adjustments to reduce systematic errors .
Advanced: How do researchers reconcile contradictions in reported metabolic pathways of phenylacetic acid derivatives?
Methodological Answer:
Metabolic studies on flavonols (e.g., quercetin) reveal divergent pathways, such as microbial dehydroxylation producing 2-(3,4,5-trihydroxyphenyl)acetic acid or its derivatives . To address contradictions, researchers should standardize in vitro assays (e.g., using Eubacterium ramulus cultures) and employ LC-MS/MS to track intermediate metabolites. Isotopic labeling (e.g., ¹³C-tracing) can differentiate enzymatic vs. non-enzymatic degradation pathways .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Engineering controls like fume hoods should be used during synthesis. Waste must be neutralized with bases (e.g., sodium bicarbonate) before disposal. Refer to analogous safety data sheets (SDS) for phenylacetic acid derivatives, which recommend avoiding inhalation and skin contact .
Advanced: What strategies validate the thermodynamic stability of this compound derivatives?
Methodological Answer:
Thermodynamic data (e.g., Gibbs free energy, enthalpy of formation) can be sourced from the NIST Chemistry WebBook . Differential scanning calorimetry (DSC) measures melting points (mp ~118–120°C for trimethoxyphenyl analogs) to assess purity . Computational tools like Gaussian 16 can simulate stability under varying pH and temperature, though experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is critical .
Advanced: How does the steric hindrance of trimethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The 3,4,5-trimethyl substituents create significant steric bulk, reducing electrophilic substitution reactivity. Researchers should employ palladium-catalyzed Suzuki-Miyaura coupling with bulky ligands (e.g., SPhos) to enhance selectivity. Kinetic studies using trifluoroacetic acid as a solvent (polar aprotic medium) can mitigate steric effects, as shown in analogous arylacetic acid syntheses .
Basic: What are the key differences in spectral data between trimethylphenyl and trimethoxyphenyl acetic acid analogs?
Methodological Answer:
Trimethylphenyl derivatives exhibit upfield-shifted ¹H-NMR signals for methyl groups (δ 2.1–2.3 ppm) compared to methoxy groups (δ 3.7–3.9 ppm) in trimethoxyphenyl analogs. IR spectroscopy distinguishes C-O stretching in methoxy groups (~1250 cm⁻¹) from C-H bending in methyl groups (~1375 cm⁻¹). Mass fragmentation patterns also differ, with methoxy analogs showing prominent M-15 (loss of CH₃) peaks .
Advanced: What methodologies are used to study the environmental degradation of phenylacetic acid derivatives?
Methodological Answer:
High-performance liquid chromatography (HPLC) paired with UV-Vis detection monitors degradation kinetics in aqueous solutions. For photodegradation, simulated sunlight exposure (Xe lamp, 300–800 nm) quantifies half-lives. Microbial degradation assays using soil microbiota (e.g., Pseudomonas spp.) and GC-MS analysis identify breakdown products like 3,4-dimethylbenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
